2-(7-Oxoazepan-2-yl)acetonitrile
Description
2-(7-Oxoazepan-2-yl)acetonitrile is a nitrile-containing organic compound featuring a seven-membered azepane ring with a ketone group at the 7-position. Its molecular formula is C₈H₁₂N₂O, and its molecular weight is 152.20 g/mol. The compound’s structural uniqueness lies in its azepane ring, which distinguishes it from smaller or differently functionalized cyclic analogs.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(7-oxoazepan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H12N2O/c9-6-5-7-3-1-2-4-8(11)10-7/h7H,1-5H2,(H,10,11) |
InChI Key |
XXFUERDGMQVHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NC(C1)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 2-(7-Oxoazepan-2-yl)acetonitrile, differing primarily in their cyclic backbones and substituents:
Key Observations :
- Ring Size and Rigidity: The 7-membered azepane ring in the target compound is less rigid compared to the 6-membered chromene or indolinone systems. This flexibility may influence conformational stability and reactivity.
Comparison :
- The azepane-based compound may require longer reaction times or higher temperatures due to ring strain in the 7-membered system.
- Chromene derivatives exhibit higher molecular weights (289.28 vs. 152.20) due to aromatic substituents, affecting solubility and crystallization behavior.
Electronic and Physicochemical Properties
- HOMO/LUMO Analysis: In chromene derivatives (e.g., compounds from ), HOMO and LUMO orbitals localize on the cyclic backbone, with non-planar geometries influencing charge distribution .
Melting Points and Solubility :
Research Findings and Implications
Substituent-Driven Reactivity : Phenyl and hydroxy groups enhance stability and polarity, respectively, while ethoxy groups (as in ) may improve lipophilicity .
Ring Size Effects : Smaller rings (e.g., chromene) favor planar geometries and stronger intermolecular interactions, whereas azepane’s flexibility could enhance binding to biomolecular targets.
Synthetic Challenges : Azepane synthesis may require specialized catalysts or conditions to mitigate ring-opening side reactions.
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